2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide
描述
属性
IUPAC Name |
2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-4-14-28(15-5-2)25(32)18-30-23-9-7-6-8-22(23)27-26(30)20-16-24(31)29(17-20)21-12-10-19(3)11-13-21/h4-13,20H,1-2,14-18H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLWVFRUZDMWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide (CAS: 955350-47-7) is a complex organic molecule characterized by a unique structural arrangement that includes a benzodiazole moiety, a pyrrolidinone ring, and a bis(prop-2-en-1-yl)acetamide side chain. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H32N4O2 |
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide |
| CAS Number | 955350-47-7 |
The biological activity of this compound is hypothesized to involve several mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways related to inflammation and cancer progression.
Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular responses.
Signal Transduction Pathways : The compound could alter cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, and immune response.
Anti-inflammatory Activity
Research indicates that derivatives of benzodiazole compounds often exhibit anti-inflammatory properties. The incorporation of the pyrrolidinone structure in this compound may enhance its ability to modulate inflammatory pathways. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Properties
The structural features of this compound suggest it may possess anticancer activity. Compounds with benzodiazole and pyrrolidinone moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
A study on related compounds demonstrated that modifications on the benzodiazole ring significantly influenced cytotoxicity against various cancer cell lines, indicating that the specific substituents on the compound can enhance or diminish its biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Pyrrolidine Derivatives : Research found that pyrrolidine derivatives exhibited significant anti-inflammatory effects by inhibiting COX enzymes. This suggests that the presence of the pyrrolidinone ring in our compound could confer similar properties .
- Benzodiazole Compounds in Cancer Therapy : A comparative study on benzodiazole derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cells. The presence of electron-donating groups was associated with enhanced activity, which may apply to our compound as well.
- Mechanistic Insights : Investigations into the mechanism of action for related compounds indicated that they may interact with multiple targets within cancer cells, leading to synergistic effects when combined with conventional therapies .
相似化合物的比较
Comparison with Similar Compounds
The target compound shares structural homology with benzimidazole derivatives reported in , differing primarily in substituent groups. Key comparisons are outlined below:
Structural Variations
- Phenyl Substituent Position: The target compound bears a 4-methylphenyl group on the pyrrolidinone ring, whereas analogs (e.g., compounds 12, 13, 14) feature a 3-methylphenyl substituent.
- Acetamide Functionalization: The N,N-bis(allyl) group in the target compound contrasts with hydrazide (compound 12), pyrazole (compound 13), and dimethylpyrrole (compound 14) substituents.
Physicochemical Properties
The table below compares physical properties of the target compound with structurally related analogs from :
- Molecular Weight : The target compound’s higher molecular weight (~494 vs. 418–442 in analogs) reflects the allyl groups’ contribution, which could enhance lipophilicity.
Spectroscopic and Analytical Insights
- NMR : Allyl protons in the target compound are expected to exhibit characteristic splitting patterns (e.g., doublets at δ 5.1–5.3 ppm), distinct from the hydrazide NH signals (δ 9–10 ppm) in compound 12 or pyrazole CH$_3$ groups (δ 2.2–2.4 ppm) in compound 13 .
- Mass Spectrometry : A molecular ion peak at m/z ~494 is anticipated, with fragmentation patterns highlighting the loss of allyl groups (e.g., m/z 494 → 456 [M – C$3$H$5$]).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
